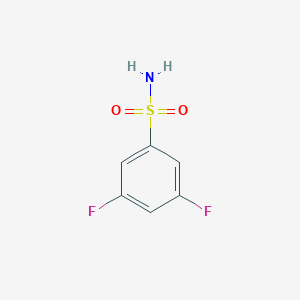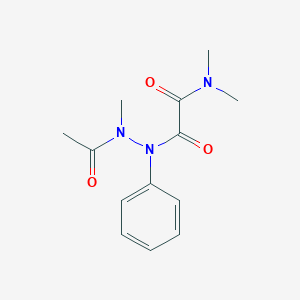
Tris(2,3,4,5-tetrametilciclopenta-2,4-dien-1-ido) de terbio(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
terbium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene is an organometallic compound with the molecular formula C27H39Tb. It is known for its unique structure, where a terbium ion is coordinated with three tetramethylcyclopentadienyl ligands. This compound is often used in research and industrial applications due to its interesting chemical properties and reactivity.
Aplicaciones Científicas De Investigación
terbium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential in targeted drug delivery systems.
Mecanismo De Acción
Target of Action
The primary targets of Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) are currently unknown. This compound is a type of organometallic compound and its targets can vary widely depending on the specific context in which it is used .
Mode of Action
As an organometallic compound, it may interact with its targets through a variety of mechanisms, potentially including coordination bonding, electron transfer, or other types of chemical interactions .
Pharmacokinetics
As an organometallic compound, its bioavailability and pharmacokinetics may be influenced by factors such as its chemical structure, the presence of the metal ion, and the nature of the organic ligands attached to the metal .
Result of Action
The effects of this compound will depend on its specific targets and the nature of its interactions with these targets .
Action Environment
The action, efficacy, and stability of Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other chemicals or substances that can interact with the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of terbium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene typically involves the reaction of terbium chloride with sodium tetramethylcyclopentadienide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The resulting compound is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
terbium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium(IV) species.
Reduction: It can be reduced to form lower oxidation state terbium compounds.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate ligand exchange .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields terbium(IV) compounds, while reduction can produce terbium(II) species. Substitution reactions result in the formation of new organometallic complexes with different ligands .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(isopropylcyclopentadienyl)terbium(III)
- Terbium(III) acetate hydrate
- Terbium(III,IV) oxide
- Terbium(III) fluoride
Uniqueness
What sets terbium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene apart from similar compounds is its high stability and reactivity due to the presence of tetramethylcyclopentadienyl ligands. These ligands provide steric protection to the terbium ion, enhancing its catalytic properties and making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
terbium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Tb/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUSBDNOLAQKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=CC(=C1C)C)C.C[C-]1C(=CC(=C1C)C)C.C[C-]1C(=CC(=C1C)C)C.[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746564 |
Source


|
| Record name | Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148607-25-4 |
Source


|
| Record name | Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)



![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

